molecular formula C11H15F2N B2734027 (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine CAS No. 2248209-76-7

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine

Cat. No.: B2734027
CAS No.: 2248209-76-7
M. Wt: 199.245
InChI Key: IWKFGMSQACQPQS-MRVPVSSYSA-N
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Description

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone

Properties

IUPAC Name

(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8H,2-3,7,14H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKFGMSQACQPQS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC(=C(C=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 2-methylbutan-1-amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-difluorobenzaldehyde and 2-methylbutan-1-amine in the presence of a suitable catalyst.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of difluorophenyl ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Uniqueness

Compared to similar compounds, (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine exhibits unique properties due to the presence of the difluorophenyl group and the specific stereochemistry of the molecule

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